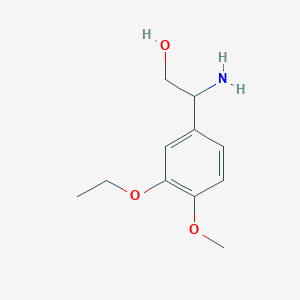

2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol

Description

2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol is a β-amino alcohol characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃) at position 3 and methoxy (-OCH₃) at position 4. The amino and hydroxyl groups are attached to the second carbon of the ethanol backbone. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.2 g/mol.

Properties

IUPAC Name |

2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYDEVYSDHZRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CO)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

Ethoxylation and Methoxylation: The benzene ring is functionalized with ethoxy and methoxy groups through electrophilic aromatic substitution reactions.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol may involve large-scale synthesis using optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Solvents: Selection of appropriate solvents to ensure high yield and purity.

Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol:

General Information

this compound is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . American Elements supplies this compound as one of their life science products, available in bulk quantities and various purities to meet customer specifications .

Related Compounds and Applications

- (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: This compound is listed as a life science material, which can be used in various applications, including additive manufacturing, 3D printing, battery and supercapacitor materials, catalysts, dental materials, electronics materials, and fuel cells .

- Apremilast Synthesis: A related compound, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, is a chiral alcohol involved in the chemoenzymatic synthesis of apremilast . Apremilast is a phosphodiesterase 4 (PDE4) and tumor necrosis factor-α inhibitor .

- Purification Processes: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a compound that can be purified into novel crystalline polymorphs .

- Pharmaceutical Applications: Enantiomers of 2-1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl-4-acetylaminoisoindoline-1,3-dione have uses for treating diseases or disorders that are improved by the inhibition of TNF-α production in mammals, such as cancers, heart disease, and inflammatory, allergic, and autoimmune diseases .

- Heterocyclic Amine Carcinogens: Research has been conducted on heterocyclic amine carcinogens, including studies on their bioavailability, bioreactivity, and DNA adduct formation in relation to cancer .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features, molecular data, and research findings for 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol and its analogs:

Electronic and Steric Effects

- Steric Effects: Bulky groups like tert-butyl () hinder molecular interactions, while ortho-substituents (e.g., 2-methyl in ) may restrict rotational freedom, affecting binding in biological systems .

Biological Activity

2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethan-1-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring. Its chiral nature enhances its biological activity, influencing interactions with various biological targets.

| Property | Details |

|---|---|

| Chemical Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| Chirality | Yes |

| Functional Groups | Amino, Ethoxy, Methoxy |

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological responses, making it a candidate for medicinal chemistry applications.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways associated with pain, inflammation, and cell proliferation.

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells .

- Anticancer Activity : Preliminary research suggests that it may possess anticancer properties, particularly against various cancer cell lines. For instance, compounds similar to this have demonstrated cytotoxic effects surpassing established chemotherapeutics like Doxorubicin .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of reactive oxygen species (ROS) generated by related compounds has been implicated in their bactericidal effects .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antioxidant Study : A derivative was tested for DPPH radical scavenging activity and showed results comparable to ascorbic acid, indicating strong antioxidant potential .

- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments .

- Antibacterial Efficacy : A study demonstrated that related compounds displayed effective inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/ml .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.